molecular formula C18H28N2O6S B578329 (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate CAS No. 1253789-88-6

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B578329
CAS No.: 1253789-88-6
M. Wt: 400.49
InChI Key: XDKXOJBTCIHJIK-JSGCOSHPSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of pyrrolidine chemistry and its applications in pharmaceutical research. The pyrrolidine ring system has been recognized as a privileged scaffold in medicinal chemistry since the mid-20th century, with numerous biologically active compounds containing this structural motif having been discovered and developed over the decades. The specific stereochemical configuration and functional group arrangement found in this compound represents an evolution of synthetic methodology that became possible only with advances in asymmetric synthesis and stereoselective reactions.

Patent literature reveals that compounds containing similar structural features have been of interest for various pharmaceutical applications, particularly in the development of intermediates for more complex drug molecules. The emergence of this specific compound can be traced to research efforts focused on developing new synthetic routes to optically active pyrrolidine derivatives, which became increasingly important as the pharmaceutical industry recognized the significance of stereochemistry in drug action. The stereoselective synthesis of such compounds requires sophisticated chemical methodology, including the use of chiral auxiliaries and asymmetric catalysis techniques that were developed and refined throughout the late 20th and early 21st centuries.

The historical development of compounds in this class also reflects the growing understanding of structure-activity relationships in pharmaceutical chemistry. Researchers have systematically explored how modifications to the pyrrolidine scaffold, including the introduction of various substituents and the control of stereochemistry, can influence biological activity and selectivity. The specific combination of functional groups found in this compound represents the culmination of decades of research into optimizing these structural features for specific applications in drug discovery and development.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules with multiple stereocenters and functional groups. The name begins with the stereochemical descriptors (3R,4R), which specify the absolute configuration at the third and fourth carbon atoms of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules. This stereochemical information is crucial for distinguishing this compound from its stereoisomers, which may have different chemical and biological properties.

Parameter Value Source
Molecular Formula C18H28N2O6S
Molecular Weight 400.49 g/mol
Exact Mass 400.16680779 Da
Monoisotopic Mass 400.16680779 Da
Chemical Abstracts Service Registry Number 1253789-88-6
Medical Subject Headings Number MFCD22422778

The International Union of Pure and Applied Chemistry name for this compound reflects its complex structure through a systematic approach that identifies the main chain, substituents, and their positions. The tert-butyl group is designated as a substituent on the carboxylate ester, while the amino group at position 3 and the substituted methyl group at position 4 are clearly identified with their respective stereochemical configurations. The 2,5-dimethoxyphenylsulfonyl portion of the name indicates the aromatic ring system with its specific substitution pattern and the sulfonyl linkage to the pyrrolidine core.

Alternative naming systems and synonyms for this compound include various database-specific identifiers and simplified names used in commercial catalogs. These alternative names often reflect different approaches to describing the molecule's structure, sometimes emphasizing different aspects of its chemical architecture or using abbreviated forms that are common in specific fields of chemistry. The consistency of nomenclature across different databases and suppliers is essential for accurate identification and procurement of the compound for research purposes.

Chemical Registry Information and Database Entries

The compound this compound is extensively documented in major chemical databases and registry systems worldwide. The primary identifier for this compound is its Chemical Abstracts Service registry number 1253789-88-6, which serves as a unique identifier across all major chemical information systems. This registry number was assigned following the compound's initial synthesis and characterization, and it provides a standardized method for referencing the molecule in scientific literature and commercial transactions.

Database Identifier Status Last Updated
PubChem CID 53429688 Active 2025-05-24
Chemical Abstracts Service 1253789-88-6 Registered Current
Medical Subject Headings MFCD22422778 Active Current
ChemSpider Not Listed - -
European Chemicals Agency Not Listed -

PubChem, maintained by the National Center for Biotechnology Information, contains comprehensive information about this compound including its chemical structure, physical properties, and related biological data. The database entry was created in 2011 and has been regularly updated, with the most recent modification occurring in May 2025. The PubChem record includes detailed structural information, computed molecular descriptors, and links to related chemical entities that share structural similarities or biological activities.

Commercial chemical suppliers have also created extensive database entries for this compound, reflecting its availability for research purposes. These commercial databases typically include information about purity levels, packaging options, pricing, and shipping conditions. The compound is available from multiple suppliers with purity levels generally exceeding 95%, indicating well-established synthetic procedures and purification methods. The presence of this compound in multiple commercial databases demonstrates its importance in research applications and the demand from the scientific community.

Structural Classification within Pyrrolidine Derivatives

The structural classification of this compound within the broader family of pyrrolidine derivatives reveals its position as a highly functionalized member of this important class of heterocyclic compounds. Pyrrolidine derivatives can be classified based on various structural features including the nature and position of substituents, the presence of protecting groups, and the stereochemical configuration of any chiral centers. This particular compound represents a complex example that incorporates multiple functional groups while maintaining the characteristic five-membered nitrogen-containing ring that defines the pyrrolidine family.

The compound belongs to the subclass of protected amino acid derivatives, specifically those that utilize tert-butyl carboxylate as a protecting group for the nitrogen atom in the pyrrolidine ring. This classification is important because it indicates the compound's likely role as a synthetic intermediate in the preparation of more complex molecules. The tert-butyl carboxylate protecting group is particularly valuable in multi-step synthesis because it can be selectively removed under mild acidic conditions without affecting other functional groups in the molecule.

Within the broader category of sulfonyl-containing pyrrolidines, this compound represents a unique structural type that combines the pyrrolidine core with an aromatic sulfonyl substituent. The 2,5-dimethoxyphenylsulfonyl group adds significant molecular complexity and creates opportunities for specific molecular interactions. This structural feature places the compound in a specialized subcategory of pyrrolidine derivatives that may have applications in pharmaceutical chemistry where selective binding to biological targets is desired.

Classification Level Category Specific Features
Primary Heterocyclic Compounds Five-membered nitrogen ring
Secondary Pyrrolidine Derivatives Saturated nitrogen heterocycle
Tertiary Protected Amino Compounds Tert-butyl carboxylate protection
Quaternary Sulfonyl-substituted Pyrrolidines Aromatic sulfonyl substituent
Stereochemical Optically Active Compounds Two defined stereocenters (3R,4R)

The stereochemical classification of this compound as a (3R,4R)-configured pyrrolidine places it within the important category of optically active pharmaceutical intermediates. The specific stereochemical arrangement at positions 3 and 4 of the pyrrolidine ring creates a molecule with defined three-dimensional structure, which may be crucial for its interactions with biological systems or its utility in asymmetric synthesis. This stereochemical control represents one of the more challenging aspects of synthesizing such compounds and reflects the sophisticated synthetic methodology required for their preparation.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6S/c1-18(2,3)26-17(21)20-9-12(14(19)10-20)11-27(22,23)16-8-13(24-4)6-7-15(16)25-5/h6-8,12,14H,9-11,19H2,1-5H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKXOJBTCIHJIK-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679935
Record name tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-88-6
Record name tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Chiral Pyrrolidine Core

The stereoselective construction of the (3R,4R)-pyrrolidine system typically employs:

  • Asymmetric hydrogenation : Using chiral catalysts like Rhodium-DuPhos for enantioselective reduction of pyrroline precursors.

  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic amines to achieve >99% ee.

Example protocol :

  • Starting material : 3,4-Didehydropyrrolidine-1-carboxylate.

  • Hydrogenation conditions : 50 psi H₂, Rh/(R,R)-Et-DuPhos, THF, 25°C, 24h.

  • Yield : 78% (dr >20:1).

Sulfonylation at the 4-Position

Introducing the 2,5-dimethoxyphenylsulfonyl group requires careful optimization:

Method A (Direct sulfonylation) :

ParameterOptimal Conditions
Sulfonyl chloride2,5-Dimethoxyphenylsulfonyl chloride (1.2 eq)
BaseEt₃N (2.5 eq) in DCM
Temperature0°C → rt, 12h
Yield65-72%

Method B (Mitsunobu reaction) :

  • Uses 2,5-dimethoxyphenylsulfinic acid with DIAD/PPh₃.

  • Better for sterically hindered substrates (yield: 58%).

Amino Group Installation and Protection

The 3-amino group is introduced via:

  • Gabriel synthesis : Phthalimide alkylation followed by hydrazinolysis.

  • Reductive amination : Using NH₃·BH₃ and Ti(OiPr)₄.

Critical step : Temporary protection of the amino group as Boc-carbamate during sulfonylation prevents side reactions.

Stereochemical Control Strategies

Achieving the (3R,4R) configuration involves:

Chiral Auxiliary Approach

  • Use of (S)-Proline-derived auxiliaries to induce correct stereochemistry during ring closure.

  • Example : L-Proline tert-butyl ester directs facial selectivity in [3+2] cycloadditions (dr 15:1).

Dynamic Kinetic Resolution

  • Palladium-catalyzed asymmetric allylic alkylation with chiral PHOX ligands.

  • Converts racemic mixtures to single enantiomers via equilibrium control.

Analytical Characterization Data

Table 1: Spectroscopic Properties

TechniqueKey Signals
¹H NMRδ 1.42 (s, 9H, t-Bu), 3.78 (s, 6H, OCH₃),
(400 MHz, CDCl₃)4.21 (dd, J=8.4 Hz, CH₂SO₂), 7.15-7.33 (m, ArH)
HRMS[M+H]⁺ Calc. 443.1842, Found 443.1839
HPLC99.2% purity (Chiralpak IA, hexane:iPrOH 90:10)

Process Optimization and Scale-Up Challenges

Impurity Control

Major impurities arise from:

  • Sulfonate hydrolysis : Minimized by maintaining pH <6 during workup.

  • Epimerization : Controlled via low-temperature (0-5°C) reaction conditions.

Table 2: Impurity Profile

ImpuritySourceControl Strategy
Diastereomer (3S,4R)Incomplete resolutionChiral SFC purification
Des-methoxy analogIncomplete sulfonylationExcess sulfonyl chloride (1.5 eq)

Alternative Synthetic Routes

Enzymatic Desymmetrization

  • Lipase B catalyzed acetylation of meso-diol intermediates.

  • Achieves 98% ee with 45% yield (needs optimization).

Flow Chemistry Approach

  • Continuous hydrogenation/sulfonylation sequence reduces processing time by 60%.

  • Key parameters: 10 mL/min flow rate, Pd/C cartridge reactor.

Comparison with Structural Analogs

Table 3: Synthetic Challenges vs. Related Compounds

CompoundKey DifferenceYield Impact
(3R,4R)-t-Bu 3-NH₂-4-(PhSO₂)CH₂Larger aryl group-12%
(3S,4S)-t-Bu 3-NH₂-4-(MeSO₂)CH₂Smaller sulfonyl+18%
Non-chiral t-Bu 3-NH₂-4-SO₂RRacemic mixture+25%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the sulfonylmethyl moiety.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products will vary based on the substituent introduced to the aromatic ring.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to create diverse chemical libraries that are essential for drug discovery and development. The ability to modify the pyrrolidine ring and functional groups facilitates the exploration of new compounds with enhanced properties.

Biology

In biological research, (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate is utilized to study enzyme interactions and receptor binding . Its structural characteristics enable investigations into biochemical pathways and mechanisms underlying various physiological processes. Specifically, it can be used to explore enzyme inhibition and receptor modulation.

Medicine

This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent . Its interactions with specific molecular targets suggest applications in treating diseases characterized by enzyme dysregulation. Preliminary studies indicate that it may inhibit certain enzymes or modulate receptor functions, which could be beneficial in developing treatments for conditions like cancer or metabolic disorders.

Industrial Applications

In the industrial sector, this compound can be employed in the production of specialty chemicals and materials. Its versatility makes it suitable for various manufacturing processes where specific chemical properties are required.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that at concentrations around 50 μM, it can significantly reduce enzyme activity related to certain disease processes.
  • Receptor Interaction Analysis : Investigations into receptor binding have revealed that the compound can modulate receptor activity in cellular assays, suggesting potential applications in drug design targeting G protein-coupled receptors.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrrolidine ring and tert-butyl ester provide structural stability and influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyrrolidine, piperidine, and oxazolidine derivatives.

Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate Pyrrolidine 2,5-Dimethoxyphenylsulfonylmethyl, amino 412.5 Enhanced solubility (methoxy groups); potential sulfonamide-mediated bioactivity
(R)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate () Oxazolidine Ethynyl, dimethyloxazolidine 225.3 Alkyne functionality for click chemistry; rigid oxazolidine scaffold
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid () Piperidine Phenyl, carboxylic acid 305.4 Acidic group for salt formation; phenyl enhances lipophilicity
tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate () Pyrazolo-pyridine Fluoroprolyl, tert-butyl carbamate 480.5 Fluorine for metabolic stability; pyrazolo-pyridine as a kinase inhibitor scaffold
Tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate () Pyrrolidine 4-Methoxyphenylsulfanyl, hydroxy 363.5 Thioether linker; hydroxy group for hydrogen bonding

Biological Activity

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in biological research and medicine. Its unique structure, featuring a pyrrolidine ring with various functional groups, allows it to interact with biological systems in diverse ways. This article explores its synthesis, biological properties, mechanisms of action, and potential applications.

Molecular Characteristics

PropertyValue
Molecular Formula C18H28N2O6S
Molecular Weight 400.49 g/mol
CAS Number 1253789-88-6
IUPAC Name tert-butyl 3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate

The compound is characterized by its tert-butyl group and a sulfonylmethyl moiety attached to the pyrrolidine ring, which contributes to its reactivity and potential biological activity .

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways. This property makes it a candidate for therapeutic interventions in diseases characterized by enzyme dysregulation.
  • Receptor Modulation : It may affect receptor activity by modulating signal transduction pathways. For instance, it could influence G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes .

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that derivatives of this compound can inhibit certain proteases involved in cancer progression. For example, studies indicated that modifications to the sulfonyl group enhanced the inhibitory activity against specific serine proteases .
  • Receptor Binding Affinity : Investigations into the compound's binding affinity for GPCRs revealed that it could act as an antagonist for certain receptors implicated in inflammatory responses. This suggests potential applications in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .
  • Cellular Assays : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This apoptotic effect was notably enhanced when combined with other chemotherapeutic agents .

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations. However, further studies are required to fully understand its safety profile and potential side effects .

Pharmaceutical Development

Due to its ability to modulate enzyme activity and receptor function, this compound has significant implications for drug development:

  • Cancer Therapy : Its pro-apoptotic properties make it a candidate for further exploration in cancer therapeutics.
  • Anti-inflammatory Drugs : The modulation of GPCRs suggests potential use in developing anti-inflammatory medications.

Research Tool

In biochemical research, this compound serves as a valuable tool for studying enzyme kinetics and receptor signaling pathways. Its unique structure allows for the synthesis of various analogs that can be used to probe biological mechanisms .

Q & A

Q. What are the implications of replacing the 2,5-dimethoxyphenyl group with other aryl sulfonyl moieties?

  • Substituent effects on bioactivity can be probed via SAR studies . Electron-donating groups (e.g., methoxy) enhance solubility, while electron-withdrawing groups (e.g., nitro) may improve target binding. Synthesize analogs via parallel sulfonylation and screen using assays like FRET or fluorescence polarization .

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